Magnesium tert-butoxide

Catalog No.
S785764
CAS No.
32149-57-8
M.F
C4H10MgO
M. Wt
98.43 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Magnesium tert-butoxide

CAS Number

32149-57-8

Product Name

Magnesium tert-butoxide

IUPAC Name

magnesium;2-methylpropan-2-olate

Molecular Formula

C4H10MgO

Molecular Weight

98.43 g/mol

InChI

InChI=1S/C4H10O.Mg/c1-4(2,3)5;/h5H,1-3H3;

InChI Key

YJEURMNULDBJRQ-UHFFFAOYSA-N

SMILES

CC(C)(C)[O-].CC(C)(C)[O-].[Mg+2]

Canonical SMILES

CC(C)(C)O.[Mg]

Catalyst for Organic Reactions:

Magnesium tert-butoxide excels as a catalyst for various organic reactions due to its strong basic and nucleophilic properties. Its unique ability to deprotonate various organic functional groups, such as C-H bonds, makes it a valuable tool for researchers. Some notable examples include:

  • Aldol condensations: These reactions involve the formation of carbon-carbon bonds between carbonyl compounds. Magnesium tert-butoxide efficiently deprotonates the α-carbon of the enolate acceptor, facilitating the subsequent aldol addition step .
  • Ring-opening polymerizations: This technique involves the initiation of polymerization through the cleavage of a cyclic monomer. Magnesium tert-butoxide can effectively initiate the ring-opening polymerization of various cyclic ethers and lactones .
  • Hydrolysis reactions: Magnesium tert-butoxide can act as a catalyst for the hydrolysis of various functional groups, such as esters and amides. This allows for the controlled cleavage of these bonds under mild reaction conditions .

Synthesis of Organometallic Reagents:

Magnesium tert-butoxide plays a crucial role in the synthesis of various organometallic reagents, which are essential intermediates in numerous organic reactions. These reagents often possess unique reactivity profiles that cannot be achieved with conventional methods. Here are some examples:

  • Grignard reagents: These highly reactive organomagnesium compounds are formed by the reaction of magnesium tert-butoxide with organic halides. Grignard reagents are widely used for carbon-carbon bond formation reactions .
  • Acylated magnesium compounds: These reagents are prepared by the reaction of magnesium tert-butoxide with carboxylic acid derivatives. They find applications in various synthetic transformations, including aldol reactions and Claisen condensations .

Pharmaceutical Intermediate:

Magnesium tert-butoxide has found specific applications as a key intermediate in the synthesis of certain pharmaceutical drugs. Notably, it plays a crucial role in the production of tenofovir, an antiviral medication used in the treatment of HIV/AIDS .

Material Science Research:

Emerging research has explored the potential of magnesium tert-butoxide in material science applications. Its ability to act as a precursor to magnesium oxide and other magnesium-based materials holds promise for the development of novel functional materials with applications in catalysis, energy storage, and electronics .

Magnesium tert-butoxide is an organometallic compound with the chemical formula C8H18MgO2\text{C}_8\text{H}_{18}\text{MgO}_2. It appears as a white to beige powder and is known for its strong basic properties. This compound is classified as a magnesium alkoxide, specifically a di-tert-butoxide derivative, and is utilized primarily in organic synthesis as a reagent and catalyst. Its structure consists of two tert-butoxide groups bonded to a magnesium center, which contributes to its reactivity and utility in various

  • Deprotonation Reactions: It acts as a strong base, facilitating the deprotonation of weak acids, which is crucial in organic synthesis.
  • Grignard Reactions: The compound can participate in Grignard reactions, where it reacts with carbonyl compounds to form alcohols.
  • Alkylation Reactions: It serves as a nucleophile in alkylation processes, enabling the formation of carbon-carbon bonds .

These reactions highlight the versatility of magnesium tert-butoxide in synthetic organic chemistry.

The synthesis of magnesium tert-butoxide typically involves the reaction of magnesium alkoxides with tert-butanol or its esters under controlled conditions. A notable method includes:

  • Reagents: Tertiary butanol ester and a catalyst (such as butyl titanate mixed with dimethyl sulfoxide and iodine).
  • Procedure: The reaction occurs under nitrogen protection, where magnesium alkoxide is added to the mixture. The mixture is then heated and refluxed for 0.5 to 5 hours.
  • Purification: After the reaction reaches equilibrium, byproducts are removed by distillation, followed by filtration and drying to yield high-purity magnesium tert-butoxide (98-99.5% purity) .

This method is efficient for industrial production due to its simplicity and high yield.

Magnesium tert-butoxide finds various applications across different fields:

  • Organic Synthesis: Used as a reagent for deprotonation and nucleophilic substitution reactions.
  • Pharmaceutical Industry: Serves as an intermediate in the synthesis of active pharmaceutical ingredients.
  • Catalysis: Acts as a catalyst in various organic transformations due to its strong basicity .

Its unique properties make it valuable in both academic research and commercial applications.

Interaction studies involving magnesium tert-butoxide primarily focus on its reactivity with other chemical species rather than biological interactions. Its strong basic nature allows it to interact effectively with various electrophiles, facilitating nucleophilic attacks in organic synthesis. Additionally, it reacts readily with moisture and air, necessitating careful storage conditions to prevent degradation .

Magnesium tert-butoxide shares similarities with other alkoxides and metal-organic compounds. Here are some comparable compounds:

Compound NameFormulaKey Characteristics
Potassium tert-butoxideC4H9OK\text{C}_4\text{H}_9\text{OK}Strong base used in organic synthesis; highly reactive
Sodium tert-butoxideC4H9ONa\text{C}_4\text{H}_9\text{ONa}Similar reactivity; often used in deprotonation
Lithium diisopropylamideC6H15LiN\text{C}_6\text{H}_{15}\text{LiN}Strong base; used for deprotonation and nucleophilic reactions
Calcium di-tert-butoxideC8H18CaO2\text{C}_8\text{H}_{18}\text{CaO}_2Less commonly used; similar basic properties

Uniqueness of Magnesium tert-butoxide

Magnesium tert-butoxide is unique due to its specific metal center (magnesium), which imparts distinct reactivity compared to alkali metal alkoxides like potassium or sodium tert-butoxide. Its ability to stabilize certain intermediates during reactions makes it particularly useful in synthetic pathways that require controlled reactivity . Additionally, its application as a pharmaceutical intermediate further distinguishes it from other similar compounds.

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

98.0582066 g/mol

Monoisotopic Mass

98.0582066 g/mol

Heavy Atom Count

6

GHS Hazard Statements

Aggregated GHS information provided by 69 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (100%): Flammable solid [Danger Flammable solids];
H314 (62.32%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (37.68%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (37.68%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (37.68%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (37.68%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

32149-57-8

Dates

Modify: 2023-08-15

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